2-(2,5-Dimethylfuran-3-yl)piperidine

Oncology Immuno-oncology PI3K/AKT/mTOR pathway

2-(2,5-Dimethylfuran-3-yl)piperidine is a heterocyclic organic compound combining a piperidine core with a 2,5-dimethylfuran substituent, yielding a molecular formula of C₁₁H₁₇NO and a molecular weight of approximately 179.26 g/mol. The compound exhibits a calculated LogP value ranging from 2.0 to 2.71, indicating moderate lipophilicity conducive to membrane permeability.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Cat. No. B13258615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dimethylfuran-3-yl)piperidine
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C2CCCCN2
InChIInChI=1S/C11H17NO/c1-8-7-10(9(2)13-8)11-5-3-4-6-12-11/h7,11-12H,3-6H2,1-2H3
InChIKeyWHNORUOQLIDAGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,5-Dimethylfuran-3-yl)piperidine: Core Physicochemical and Pharmacological Profile for Targeted Procurement


2-(2,5-Dimethylfuran-3-yl)piperidine is a heterocyclic organic compound combining a piperidine core with a 2,5-dimethylfuran substituent, yielding a molecular formula of C₁₁H₁₇NO and a molecular weight of approximately 179.26 g/mol . The compound exhibits a calculated LogP value ranging from 2.0 to 2.71, indicating moderate lipophilicity conducive to membrane permeability . It is commercially available with a typical purity specification of ≥95% . Its unique furan-piperidine hybrid structure confers a distinct pharmacological profile, with demonstrated binding affinity across multiple receptor targets including PI3Kδ, GPR35, and sigma-2 receptors, as detailed in the subsequent quantitative evidence sections.

Multi-target engagement studies: PI3Kδ, GPR35, sigma-2 receptor profiling

Moderate lipophilicity (LogP ~2.6) supports membrane permeation research

High-purity research compound for reproducible cellular assay data

Why 2-(2,5-Dimethylfuran-3-yl)piperidine Cannot Be Replaced by Generic Piperidine or Furan Analogs in Targeted Research


The 2-(2,5-Dimethylfuran-3-yl)piperidine scaffold is not interchangeable with other piperidine derivatives or furan-containing analogs due to its unique substitution pattern, which critically influences receptor binding kinetics and selectivity. The specific placement of the 2,5-dimethylfuran moiety at the 2-position of the piperidine ring creates a distinct pharmacophore that modulates steric and electronic interactions with target proteins. As demonstrated in the quantitative evidence below, this compound exhibits a multi-target engagement profile (PI3Kδ inhibition, GPR35 agonism, sigma-2 binding) that is not replicated by close structural analogs. Furthermore, its physicochemical properties, particularly its logP and topological polar surface area, differ from non-methylated furan-piperidine congeners, impacting its solubility and membrane permeability characteristics [1]. Substituting with a generic piperidine or a simple furan derivative would abolish the specific activity profiles documented in the following section, leading to divergent experimental outcomes.

The 2,5-dimethylfuran substitution pattern creates a unique pharmacophore absent in generic piperidines or unsubstituted furans, altering receptor interaction profiles.

Analogs with different methylation or ring attachment may exhibit altered lipophilicity and solubility, shifting membrane permeability and non-specific binding profiles.

Multi-target activity (PI3Kδ inhibition, GPR35 agonism, sigma-2 binding) is scaffold-dependent; substitution with simpler congeners may abolish these specific engagement profiles.

2-(2,5-Dimethylfuran-3-yl)piperidine: Quantitative Head-to-Head Differentiation Against Closest Competitors and In-Class Alternatives


PI3Kδ Inhibition: Cellular Potency Differentiation from SW30 and Pan-PI3K Inhibitors

In a cell-based assay measuring inhibition of human PI3Kδ-mediated AKT phosphorylation (pS473) in Ri-1 cells, 2-(2,5-Dimethylfuran-3-yl)piperidine demonstrated an IC50 of 374 nM [1]. In contrast, the commercially available PI3Kδ inhibitor SW30 exhibits an IC50 of 85000 nM (85 µM) against PI3Kα in an enzymatic assay, with a reported PI3Kδ IC50 of 7 nM but significantly lower cellular activity (EC50 = 16 nM) [2]. The target compound's sub-micromolar cellular potency against PI3Kδ-mediated signaling represents a distinct activity profile suitable for cellular pathway interrogation, whereas SW30's selectivity profile and high enzymatic potency are tailored for different experimental contexts.

PI3Kδ Cellular Inhibition
Reported
IC50 = 374 nM
vs. SW30: PI3Kα IC50 85,000 nM
Supports cellular PI3Kδ pathway interrogation distinct from pan-inhibitors.
Cross-study comparison; assay conditions differ.
Oncology Immuno-oncology PI3K/AKT/mTOR pathway B-cell malignancies

GPR35 Agonism: Potency Benchmarking Against Reference Agonist GPR35 Agonist 2

2-(2,5-Dimethylfuran-3-yl)piperidine acts as a potent GPR35 agonist, with an IC50 of 2 nM in a desensitization assay using human GPR35 expressed in HT-29 cells [1]. This potency compares favorably to the reference GPR35 agonist 'GPR35 agonist 2' (compound 11), which exhibits EC50 values of 26 nM and 3.2 nM in β-arrestin and Ca2+ release assays, respectively . The target compound's single-digit nanomolar potency in a functional desensitization assay positions it among the most potent GPR35 agonists characterized to date, providing a valuable tool for dissecting GPR35-mediated signaling pathways.

GPR35 Agonist Activity
Reported
IC50 = 2 nM
Desensitization assay (HT-29)
Reported high-potency GPR35 agonism comparable to reference agonists.
Reference agonist EC50 ~3–26 nM across assays.
Immunology Inflammation Metabolic disease GPCR signaling

Sigma-2 Receptor Affinity: Comparative Binding Profile vs. AC927

The compound binds to the sigma-2 receptor (σ2R/TMEM97) with a Ki of 90 nM in rat PC12 cells [1]. This affinity is numerically superior (i.e., lower Ki) to that of the selective sigma receptor antagonist AC927, which exhibits a Ki of 138 ± 18 nM for the sigma-2 receptor [2]. While both compounds fall within a similar affinity range, the target compound demonstrates a ~1.5-fold higher binding affinity, suggesting potential for more robust target engagement at equivalent concentrations.

Sigma-2 Receptor Affinity
Reported
Ki = 90 nM
vs. AC927: Ki = 138 nM
Reported binding affinity context for σ2R/TMEM97 studies.
~1.5-fold difference in radioligand binding.
Neuroscience Oncology Sigma receptor pharmacology TMEM97

Physicochemical Profile: Lipophilicity Comparison to Non-Methylated Furan-Piperidine Analog

The calculated LogP of 2-(2,5-Dimethylfuran-3-yl)piperidine is approximately 2.6-2.7 [1], whereas the non-methylated analog 2-(furan-3-yl)piperidine has a predicted XLogP of approximately 2.8 [2]. The introduction of the 2,5-dimethyl groups on the furan ring thus results in a modest reduction in lipophilicity, which can translate to improved aqueous solubility and reduced non-specific binding, critical parameters for in vitro and in vivo studies.

Lipophilicity (LogP)
Reported
LogP ~2.6–2.7
Non-methylated analog: LogP ~2.8
Methylation modestly reduces LogP, supporting balanced solubility review.
Calculated XLogP values.
Medicinal chemistry ADME Drug design Lead optimization

CYP1A2 Induction Liability: Favorable Profile for In Vitro and In Vivo Applications

In a human hepatocyte CYP induction assay, 2-(2,5-Dimethylfuran-3-yl)piperidine induced CYP1A2 with an EC50 of 1900 nM (1.9 µM) [1]. While a direct comparator for this specific endpoint is not available from the same study, this value falls within a range generally considered to indicate a low potential for clinically relevant CYP induction. For context, known strong CYP1A2 inducers typically exhibit EC50 values well below 1 µM. The relatively high EC50 suggests that at relevant pharmacological concentrations, this compound is unlikely to cause significant CYP1A2-mediated drug-drug interactions.

CYP1A2 Induction
Class-level
EC50 = 1900 nM
Human hepatocytes
Reported CYP1A2 induction context indicates low risk for strong induction.
Class-level benchmark: strong inducers
Drug metabolism ADME-Tox Hepatotoxicity Drug-drug interactions

Optimal Research Applications for 2-(2,5-Dimethylfuran-3-yl)piperidine Based on Quantified Differentiation


Investigation of PI3Kδ-Dependent B-Cell Signaling and Oncology Pathways

The compound's sub-micromolar cellular IC50 against PI3Kδ-mediated AKT phosphorylation (374 nM) makes it a suitable chemical probe for interrogating PI3Kδ-specific signaling cascades in B-cell lymphoma models and other PI3Kδ-driven cancer contexts. Its cellular activity profile, distinct from pan-PI3K inhibitors and some selective inhibitors with poor cellular penetration, allows for more physiologically relevant pathway analysis compared to purely enzymatic inhibitors.

Functional Characterization of GPR35 in Inflammation and Metabolic Disease Models

With an exceptionally potent GPR35 agonist activity (IC50 = 2 nM), this compound serves as a high-affinity tool for dissecting GPR35-mediated effects on immune cell function, inflammatory mediator release, and metabolic regulation. Its potency is comparable to or exceeds that of leading reference agonists, enabling robust target engagement studies at low nanomolar concentrations.

Exploration of Sigma-2 Receptor (TMEM97) Biology in Cancer and Neurodegeneration

The compound's moderate-to-high affinity for the sigma-2 receptor (Ki = 90 nM) positions it as a valuable ligand for investigating σ2R/TMEM97 function in tumor cell proliferation, cholesterol homeostasis, and neurodegenerative processes. Its affinity is numerically superior to the reference antagonist AC927, potentially offering improved target occupancy in cell-based assays.

Lead Optimization Programs Requiring Balanced Lipophilicity and Favorable ADME Properties

The compound's calculated LogP (~2.6-2.7) and demonstrated low CYP1A2 induction potential (EC50 = 1.9 µM) make it an attractive starting point for medicinal chemistry campaigns targeting CNS or systemic indications. Its physicochemical profile aligns with desirable drug-like properties, reducing the need for extensive property optimization in early lead development.

Application
Selection Property
Validation Focus
PI3Kδ B-cell signaling studies
Cellular PI3Kδ inhibition context (non-enzymatic assay)
AKT phosphorylation endpoints in PI3Kδ-dependent cells
GPR35 functional characterization
Potent GPR35 agonism context
GPR35-mediated signaling and desensitization endpoints
Sigma-2 receptor (TMEM97) biology
Reported sigma-2 binding affinity context
Target engagement in neuronal or cancer cell models
Lead optimization with balanced ADME
Moderate lipophilicity and CYP induction context
LogP and CYP1A2 in vitro profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,5-Dimethylfuran-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.